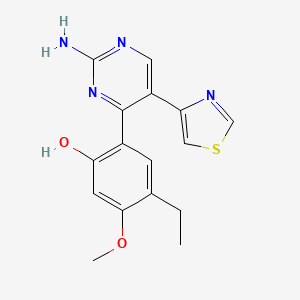

2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-[2-amino-5-(1,3-thiazol-4-yl)pyrimidin-4-yl]-4-ethyl-5-methoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-9-4-10(13(21)5-14(9)22-2)15-11(6-18-16(17)20-15)12-7-23-8-19-12/h4-8,21H,3H2,1-2H3,(H2,17,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIUHXTNKJPHPJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=C(C=C1OC)O)C2=NC(=NC=C2C3=CSC=N3)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol typically involves multi-step organic reactions. One common approach starts with the formation of the thiazole ring, followed by the construction of the pyrimidine ring, and finally the attachment of the phenol group. Key reagents often include thioamides, aldehydes, and various catalysts to facilitate ring formation and substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of high-throughput reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones.

Reduction: The nitro groups can be reduced to amines.

Substitution: Halogenation or alkylation can occur at specific positions on the rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group typically yields quinones, while reduction of nitro groups results in amines.

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition

One of the significant applications of this compound lies in its potential as an enzyme inhibitor. Research indicates that compounds with similar thiazole and pyrimidine structures exhibit inhibitory activity against various enzymes, including:

- Acetylcholinesterase (AChE) : Studies have shown that thiazole-containing compounds can inhibit AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's disease. The mechanism involves binding to the active site of the enzyme, thereby preventing the breakdown of acetylcholine, a neurotransmitter essential for cognitive function .

Antimicrobial Properties

The compound's structural features suggest potential antimicrobial activity. Thiazole derivatives have been reported to possess antibacterial and antifungal properties. For example, compounds similar to 2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol have been tested against various bacterial strains, showing promising results in inhibiting growth.

Case Study 1: Inhibition of Acetylcholinesterase

A study evaluated the efficacy of various thiazole-based compounds as AChE inhibitors. Among them, derivatives similar to this compound demonstrated significant inhibitory activity with IC50 values in the low micromolar range, suggesting their potential use in Alzheimer's treatment .

| Compound | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 2.7 | AChE Inhibition |

| Compound B | 3.1 | AChE Inhibition |

Case Study 2: Antimicrobial Activity

Research conducted on thiazole derivatives revealed that certain compounds exhibited strong antibacterial effects against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications to the thiazole ring enhanced antimicrobial potency, indicating that similar modifications in this compound could lead to improved efficacy.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

Structure Activity Relationship (SAR)

The structure activity relationship studies indicate that the presence of the thiazole moiety significantly contributes to the biological activity of these compounds. Variations in substituents on the pyrimidine and phenolic rings can modulate their interaction with biological targets, enhancing their pharmacological profiles.

Wirkmechanismus

The mechanism of action of 2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. The pathways involved often include signal transduction pathways and metabolic pathways critical for cell survival and proliferation.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Functional Comparisons

*Inferred from structural similarity to AP-NP and related inhibitors targeting viral entry .

- Thiazole vs.

- Phenol Modifications: The 4-ethyl and 5-methoxy groups likely increase lipophilicity (logP ~3–4) compared to unsubstituted phenol derivatives (e.g., AP-NP), which could enhance membrane permeability but reduce aqueous solubility .

Research Findings and Implications

- In Silico Predictions : Molecular docking studies on AP-NP (ΔG = -42.1 kcal/mol) suggest that diaryl pyrimidines with heterocyclic substituents (e.g., thiazole) could achieve stronger target binding than phenyl-substituted analogs .

Biologische Aktivität

The compound 2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies to provide a comprehensive overview of its pharmacological potential.

Synthesis

The synthesis of this compound typically involves the reaction of thiazole and pyrimidine derivatives, followed by the introduction of an ethyl and methoxy group. The synthetic pathways often utilize microwave-assisted techniques to enhance yield and reduce reaction time, leading to efficient production of the target compound.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thiazole derivatives, which include the compound . Research indicates that compounds with thiazole rings exhibit significant antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. For instance, related thiazole derivatives have shown IC50 values as low as 0.012 μg/mL against bacterial topoisomerase IV, indicating potent selectivity towards bacterial enzymes without affecting human counterparts .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies demonstrate that it inhibits cell proliferation in several cancer cell lines, including Huh7, Caco2, and MDA-MB 231. The mechanism appears to involve the inhibition of specific kinases like DYRK1A, which is implicated in various oncological disorders. For example, analogs of this compound have displayed sub-micromolar affinity for DYRK1A with IC50 values around 0.033 μM .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at various positions on the thiazole and phenolic rings significantly influence potency. For instance:

- Substituting bulky groups on the phenolic ring can enhance inhibitory activity.

- The presence of electron-withdrawing groups on the thiazole moiety has been correlated with increased antibacterial efficacy.

| Modification | Effect on Activity |

|---|---|

| Bulky groups on phenolic ring | Enhanced potency against cancer cell lines |

| Electron-withdrawing groups on thiazole | Increased antibacterial activity |

Case Studies

- Inhibition of DYRK1A : A study demonstrated that specific modifications to the thiazole ring significantly impacted DYRK1A inhibition, with some derivatives achieving IC50 values below 0.05 μM. This suggests potential therapeutic applications in treating diseases where DYRK1A is a contributing factor .

- Antibacterial Efficacy : Another study reported that derivatives similar to our compound exhibited superior antibacterial properties compared to standard antibiotics like ampicillin and streptomycin, indicating a promising alternative in antibiotic therapy .

- Toxicity Assessment : Toxicity assays performed on HepG2 liver cells showed that these compounds were non-toxic at therapeutic concentrations, which is a critical consideration for drug development .

Q & A

Basic Questions

Q. What are the key steps in synthesizing 2-(2-Amino-5-(thiazol-4-yl)pyrimidin-4-yl)-4-ethyl-5-methoxyphenol?

- Methodological Answer : The synthesis typically involves multi-step protocols, including:

- Cyclization reactions to form the pyrimidine-thiazole core, often using catalysts like polyvinyl pyridine to enhance reaction efficiency .

- Functional group introduction , such as methoxy and ethyl groups, via nucleophilic substitution or coupling reactions under controlled temperatures (e.g., 120°C) to prevent intermediate decomposition .

- Purification through recrystallization (e.g., ethanol/water mixtures) and structural validation via NMR and mass spectrometry .

Q. How is the compound’s structure confirmed post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions and hydrogen/carbon environments .

- X-ray crystallography : Resolves stereochemistry and bond angles, as demonstrated for structurally related thiazole-phenol derivatives .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula and purity .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) improve reaction homogeneity, while dichloromethane aids in intermediate stability .

- Catalyst screening : Transition-metal catalysts (e.g., Pd/C) or organocatalysts enhance coupling reactions for thiazole ring formation .

- Temperature gradients : Stepwise heating (e.g., 60°C → 120°C) minimizes side reactions during cyclization .

Q. What strategies resolve contradictions in reported biological activity data?

- Methodological Answer :

- Structure-activity relationship (SAR) studies : Compare analogs (e.g., 4-methylthiazole derivatives) to isolate substituent effects on activity .

- Dose-response assays : Standardize concentrations across cell lines (e.g., IC₅₀ values) to account for variability in potency .

- Molecular docking : Model interactions with target proteins (e.g., kinases) to validate mechanistic hypotheses .

Q. How to design experiments assessing environmental fate and toxicity?

- Methodological Answer :

- Environmental partitioning studies : Measure logP (octanol-water coefficient) to predict bioavailability .

- Biotic/abiotic degradation assays : Use HPLC-MS to track degradation products in simulated soil/water systems .

- Ecotoxicology models : Expose model organisms (e.g., Daphnia magna) to sublethal doses and monitor biomarkers (e.g., oxidative stress enzymes) .

Q. What experimental designs minimize variability in physicochemical studies?

- Methodological Answer :

- Split-plot designs : Assign factors (e.g., temperature, pH) to main plots and subplots to isolate confounding variables .

- Replication : Use ≥4 replicates for batch syntheses or bioassays to ensure statistical robustness .

- Control groups : Include inert analogs (e.g., unsubstituted thiazoles) to benchmark activity .

Q. How to investigate the compound’s mechanism of action in kinase inhibition?

- Methodological Answer :

- Kinase profiling panels : Screen against recombinant kinases (e.g., EGFR, BRAF) using radiometric or fluorescence-based assays .

- Cellular thermal shift assays (CETSA) : Confirm target engagement by measuring protein stability shifts post-treatment .

- CRISPR-Cas9 knockouts : Validate specificity by deleting putative targets (e.g., MAPK pathways) and assessing resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.